![molecular formula C19H20FN3O3S B14103878 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14103878.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with butyl, dioxo, and acetamide groups, along with a fluoro-methylphenyl moiety
Preparation Methods
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the butyl and dioxo groups through substitution reactions.
Acetamide Formation: The acetamide group is introduced via acylation reactions.
Fluoro-methylphenyl Substitution:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylphenyl moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is utilized as an intermediate in the synthesis of other complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in key biological pathways, modulating their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide stands out due to its unique structural features and diverse applications. Similar compounds include:
2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine: Known for its use in organic synthesis and materials science.
Thieno[3,4-b]-1,4-dioxin, 2-butyl-2,3-dihydro-: Utilized in the development of advanced materials.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thieno[3,2-d]pyrimidine family, which is known for a variety of pharmacological effects.
Structural Features
This compound features a thieno[3,2-d]pyrimidine core with a butyl substituent and a fluorinated aromatic moiety. The presence of these functional groups influences its lipophilicity and biological interactions, which are critical for its pharmacokinetic properties.
Component | Description |
---|---|
Core Structure | Thieno[3,2-d]pyrimidine |
Substituents | Butyl group, Fluoro-2-methylphenyl |
Molecular Formula | C19H20FN3O3S |
Molecular Weight | 373.44 g/mol |
Biological Activities
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities, including:
- Anticancer Activity : Thieno[3,2-d]pyrimidines have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound may act as a bromodomain inhibitor, specifically targeting BRD4 proteins involved in transcriptional regulation linked to cancer progression .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The structural characteristics of this compound may enhance its interaction with microbial targets .
- Enzyme Inhibition : The compound has potential as an inhibitor of acetyl-CoA carboxylase (ACC), which is implicated in metabolic disorders such as obesity and dyslipidemia. This inhibition could lead to reduced fatty acid synthesis .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Targeting Bromodomains : By binding to BRD4 and other bromodomain-containing proteins, the compound may disrupt transcriptional pathways that are aberrant in cancer and other diseases .
- Inhibition of ACC : The inhibition of ACC can lead to decreased lipogenesis and altered metabolic pathways, making it a candidate for treating metabolic syndrome .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Anticancer Studies : A study on thieno[3,2-d]pyrimidines showed that derivatives could inhibit the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction .
- Metabolic Disorders : Research indicated that ACC inhibitors derived from thieno[3,2-d]pyrimidines effectively reduced triglyceride levels in animal models of obesity .
Properties
Molecular Formula |
C19H20FN3O3S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20FN3O3S/c1-3-4-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-6-5-13(20)10-12(14)2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
InChI Key |
DQXAKXSDWONFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)C |
Origin of Product |
United States |
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